molecular formula C16H12ClFN2O2 B2673305 3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole CAS No. 731003-77-3

3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole

Cat. No.: B2673305
CAS No.: 731003-77-3
M. Wt: 318.73
InChI Key: ZRLIRSOYAMMXOK-UHFFFAOYSA-N
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Description

3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate is then subjected to a cyclization reaction with indole under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling reaction temperature, time, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorophenyl derivatives: These compounds share structural similarities and may exhibit similar biological activities.

    Nitroethyl-indole derivatives: Compounds with similar nitroethyl and indole moieties.

Uniqueness

3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2/c17-13-5-3-6-14(18)16(13)12(9-20(21)22)11-8-19-15-7-2-1-4-10(11)15/h1-8,12,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLIRSOYAMMXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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